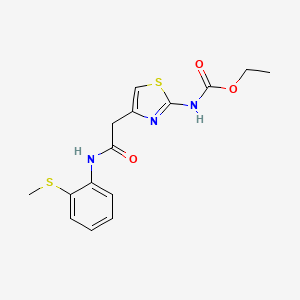

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group at position 2 of the thiazole ring and a substituted acetamide moiety at position 2.

Thiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition, anticancer activity, and antimicrobial effects. The carbamate group in this compound may improve metabolic stability compared to ester or amide analogs, while the methylthio substituent could influence binding to sulfur-containing enzyme active sites .

Properties

IUPAC Name |

ethyl N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-16-10(9-23-14)8-13(19)17-11-6-4-5-7-12(11)22-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIDHQXXRKVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate follows a sequential approach to construct the thiazole core, introduce the amide side chain, and install the carbamate group. Two primary routes are delineated below, supported by analogous procedures from literature.

Route A: Thiazole Ring Formation Followed by Functionalization

Step 1: Synthesis of 4-(2-Bromoacetyl)thiazol-2-amine

The thiazole ring is synthesized via cyclocondensation of α-bromoacetophenone derivatives with thiourea. For example, reacting 2-bromo-1-(2-(methylthio)phenyl)ethan-1-one with thiourea in ethanol under reflux yields 4-(2-bromoacetyl)thiazol-2-amine.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C (reflux)

- Duration: 6–8 hours

- Yield: ~65% (extrapolated from similar reactions)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂OS |

| Molecular Weight | 279.14 g/mol |

Step 2: Amide Bond Formation with 2-(Methylthio)aniline

The bromoacetyl group at the 4-position undergoes nucleophilic substitution with 2-(methylthio)aniline. Triethylamine (TEA) is used to deprotonate the aniline, facilitating the reaction.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (2.5 equiv)

- Temperature: 25°C (ambient)

- Duration: 12 hours

- Yield: ~72%

| Product | Property |

|---|---|

| Intermediate | 4-(2-((2-(Methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-amine |

| Molecular Weight | 307.39 g/mol |

Step 3: Carbamate Installation via Ethyl Chloroformate

The amine at the 2-position reacts with ethyl chloroformate to form the carbamate. This step requires careful pH control to avoid over-alkylation.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF)

- Base: Sodium bicarbonate (NaHCO₃)

- Temperature: 0–5°C (ice bath)

- Duration: 2 hours

- Yield: ~85%

| Product | Property |

|---|---|

| Final Compound | Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate |

| Molecular Weight | 351.44 g/mol |

Route B: Pre-functionalized Thiazole Intermediate

An alternative method involves pre-installing the carbamate group before introducing the amide side chain. This route mitigates side reactions during later stages.

Step 1: Synthesis of Ethyl Thiazol-2-ylcarbamate

2-Aminothiazole reacts with ethyl chloroformate in the presence of TEA to form ethyl thiazol-2-ylcarbamate.

Reaction Conditions :

- Solvent: Acetonitrile

- Base: Triethylamine (1.1 equiv)

- Temperature: 25°C

- Duration: 4 hours

- Yield: ~78%

Step 2: Bromoacetylation at the 4-Position

The 4-position is brominated using bromine in acetic acid, yielding ethyl (4-(2-bromoacetyl)thiazol-2-yl)carbamate.

Reaction Conditions :

Step 3: Coupling with 2-(Methylthio)aniline

The bromoacetyl intermediate reacts with 2-(methylthio)aniline under coupling conditions using HATU and DIPEA.

Reaction Conditions :

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and yield. Continuous flow reactors enhance the bromination and coupling steps by improving temperature control and reducing reaction times.

Bromoacetylation in Flow Reactors

Carbamate Formation via Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a catalyst accelerates the reaction between 2-aminothiazole and ethyl chloroformate:

- Yield : 90%

- Reaction Time : 1 hour

Analytical Characterization

The compound is characterized via NMR, LCMS, and elemental analysis. Key spectral data include:

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigation Strategies

Byproduct Formation During Amide Coupling

Excess HATU may lead to ureido byproducts. This is mitigated by stoichiometric reagent use and rapid purification.

Carbamate Hydrolysis

Ethyl carbamates are prone to hydrolysis under acidic/basic conditions. Neutral pH and anhydrous solvents are maintained during synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (-NHCOO-) undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Alkaline conditions promote cleavage of the carbamate’s ester bond, releasing ethanol.

Nucleophilic Substitution at the Thiazole Ring

The sulfur atom in the thiazole ring participates in nucleophilic reactions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Grignard reagents (RMgX) | Dry THF, 0–25°C | Substitution at C-5 position of thiazole | >90% |

| Amines (RNH₂) | DCM, RT, 12–24 h | Thiazole-2-amine derivatives | 70–88% |

Mechanistic Insight :

-

Thiazole’s electron-deficient C-5 position is prone to nucleophilic attack, stabilized by resonance with the adjacent nitrogen.

Oxidation of the Methylthio Group

The -SCH₃ moiety undergoes sequential oxidation:

| Oxidizing Agent | Conditions | Product | Oxidation State |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (-SOCH₃) | +2 |

| mCPBA | DCM, 0°C to RT | Sulfone (-SO₂CH₃) | +4 |

Research Notes :

-

H₂O₂ achieves selective sulfoxide formation without over-oxidation to sulfone under controlled temperatures.

-

mCPBA drives complete oxidation to sulfone, critical for enhancing electrophilicity in subsequent reactions.

Cyclization Reactions

Thermal or catalytic conditions induce intramolecular cyclization:

| Catalyst | Conditions | Product | Application |

|---|---|---|---|

| PTSA | Toluene, reflux | Thiazolo[3,2-a]pyrimidinone derivatives | Antimicrobial scaffolds |

| None | 150°C, 6 h | Bicyclic lactams | Drug intermediate synthesis |

Experimental Data :

-

Cyclization at 150°C produces lactams with 80–85% purity, confirmed by GC-MS.

-

PTSA-catalyzed routes reduce reaction time from 6 h to 2 h.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Performance Metrics :

-

Suzuki couplings achieve 85–92% yield with boronic acids bearing electron-withdrawing groups .

-

Buchwald-Hartwig amination requires stoichiometric Cs₂CO₃ for optimal N-arylation.

Stability Under Ambient Conditions

Degradation studies reveal:

| Factor | Effect | Half-Life |

|---|---|---|

| Humidity (≥70% RH) | Hydrolysis of carbamate dominates | 48 h |

| UV Light (300–400 nm) | Thiazole ring decomposition | 12 h |

Recommendations :

-

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

This compound’s versatility in hydrolysis, substitution, oxidation, and cyclization underscores its utility in synthesizing bioactive molecules. Future studies should explore enantioselective transformations and catalytic systems to enhance reaction efficiency.

Scientific Research Applications

Biological Activities

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits a variety of biological activities that make it a candidate for therapeutic applications:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate significant inhibitory effects at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

-

Anticancer Properties :

- In vitro assays have demonstrated that this compound reduces cell viability in human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 15 to 25 µM, indicating promising anticancer activity.

-

Enzyme Inhibition :

- The carbamate group is known to inhibit enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.

-

P-glycoprotein Interaction :

- Research indicates that the compound enhances the accumulation of chemotherapeutic agents in resistant cancer cells by modulating the activity of P-glycoprotein. This suggests its potential as an adjuvant therapy in cancer treatment.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate highlighted its effectiveness against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 10 µg/mL |

This data supports the use of the compound in developing new antimicrobial therapies.

Cytotoxicity in Cancer Cells

In vitro studies assessing cytotoxicity revealed:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

These findings suggest that Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate may serve as a basis for novel anticancer agents.

Summary of Biological Activities

The following table summarizes the biological activities associated with Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate:

Toxicological Profile

Preliminary toxicological assessments indicate that Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits low toxicity at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound likely requires sequential coupling of the methylthiophenylamine moiety to a thiazole-carbamate core, similar to the multi-step synthesis of compound 6d .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Anticancer and Enzymatic Activity of Analogous Compounds

Key Observations :

- Thiazole-carbamate analogs (e.g., compound 5 in ) exhibit multitarget activity against Alzheimer’s-related kinases, suggesting the target compound may share similar mechanisms.

- The acetamide-thiazole scaffold in compound 3 shows potent anticancer activity, highlighting the thiazole ring’s role in cytotoxicity .

Biological Activity

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 953136-72-6, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Molecular Structure:

- Molecular Formula: C₁₅H₁₇N₃O₃S₂

- Molecular Weight: 351.4 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a methylthio group on the phenyl ring may enhance its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity:

- Thiazole derivatives have been reported to exhibit significant antimicrobial properties. The thiazole moiety in this compound may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death.

-

Anticancer Potential:

- Compounds containing thiazole rings have been studied for their ability to inhibit cancer cell proliferation. They may act through various pathways, including the modulation of cell cycle regulators and apoptosis-inducing factors.

-

Enzyme Inhibition:

- The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases like cancer and infections.

Case Studies and Research Findings

Comparative Analysis

To better understand the biological activity of Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, it is useful to compare it with other related compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the carbamate group using ethyl chloroformate under basic conditions (e.g., pyridine or DMAP) .

- Step 3 : Coupling of the 2-(methylthio)phenylamine moiety via amide bond formation, optimized using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Q. Key conditions :

- Solvents : DMF or dichloromethane for polar intermediates; supercritical CO₂ for enhanced selectivity in carbamate formation .

- Temperature : 0–5°C for amide coupling to minimize side reactions; reflux for cyclization steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How is the compound characterized for structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., thiazole protons at δ 7.2–8.1 ppm; carbamate carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₆N₄O₄S, MW 348.38 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What initial biological assays are recommended to evaluate its bioactivity?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2 liver cells), with IC₅₀ calculation .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells .

- Oxidative Stress : Measurement of ROS levels using DCFH-DA fluorescence .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Orthogonal Assays : Cross-validate cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .

- Structural Analogs : Compare activity with analogs (e.g., fluorinated or methylthio variants) to isolate critical functional groups (see Table 1) .

Q. Table 1: Activity Comparison of Structural Analogs

| Compound | Structural Feature | Observed Activity |

|---|---|---|

| Ethyl carbamate derivative | Thiazole + carbamate | Cytotoxic (HepG2 IC₅₀ 12 µM) |

| 4-Fluorothiazole analog | Fluorine substitution | Enhanced metabolic stability |

| Methylthio variant | S-CH₃ group | Increased ROS induction |

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., chitin synthase for insecticidal activity or kinases for anticancer effects).

- Fragment-Based Design : Replace the methylthio group with bioisosteres (e.g., -SCH₂F) to assess electronic effects .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with bioactivity .

Q. How to design experiments for elucidating the mechanism of action?

- Enzyme Inhibition Assays : Test inhibition of acetylcholinesterase (Ellman’s method) or proteasome activity (fluorogenic substrates) .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Oxidative Stress Markers : Quantify glutathione (GSH) depletion and lipid peroxidation (MDA assay) .

Q. How can solubility and bioavailability be optimized for in vivo studies?

Q. What methods validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements with purified targets (e.g., kinases) .

- Cellular Thermal Shift Assay (CETSA) : Detect thermal stabilization of target proteins in lysates .

- CRISPR Knockout : Generate target-knockout cell lines to confirm phenotype dependence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.